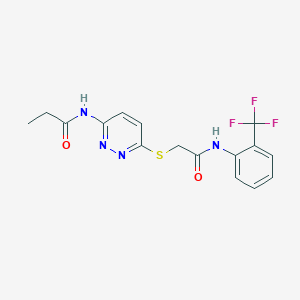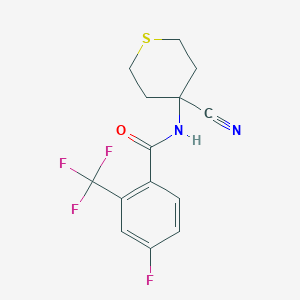
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide, also known as GNE-495, is a small molecule inhibitor that targets the enzyme sialyltransferase. This enzyme is responsible for the addition of sialic acid to glycoproteins and glycolipids, which is an important process in the development and function of cells. GNE-495 has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases.
Mecanismo De Acción
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide works by inhibiting the activity of sialyltransferase, which is an important enzyme involved in the development and function of cells. By blocking the activity of this enzyme, N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can prevent the addition of sialic acid to glycoproteins and glycolipids, which can disrupt the normal cellular processes that contribute to the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide has been shown to have a number of biochemical and physiological effects on cells. Studies have shown that N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can inhibit cell migration and invasion, which can prevent the spread of cancer cells to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide in lab experiments is its specificity for sialyltransferase. This allows researchers to target this specific enzyme and study its effects on cellular processes. However, one limitation of using N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide is its potential toxicity to cells. Researchers must carefully control the concentration and duration of exposure to N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide to avoid damaging cells.
Direcciones Futuras
There are a number of future directions for research on N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide. One area of focus is the development of more potent and selective inhibitors of sialyltransferase. Additionally, researchers are exploring the potential use of N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide in combination with other therapeutic agents to enhance its effectiveness. Finally, studies are being conducted to better understand the molecular mechanisms underlying the effects of N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide on cellular processes.
Métodos De Síntesis
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves the reaction of various chemicals and reagents. The synthesis method involves the use of specialized equipment and techniques to ensure the purity and potency of the final product.
Aplicaciones Científicas De Investigación
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide has been the subject of numerous scientific studies and research projects. These studies have focused on the potential use of N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide as a therapeutic agent for the treatment of cancer and other diseases. Research has shown that N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can effectively inhibit sialyltransferase activity, which can lead to the suppression of tumor growth and metastasis.
Propiedades
IUPAC Name |
N-(4-cyanothian-4-yl)-4-fluoro-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F4N2OS/c15-9-1-2-10(11(7-9)14(16,17)18)12(21)20-13(8-19)3-5-22-6-4-13/h1-2,7H,3-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYIGNPVHPWJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)C2=C(C=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


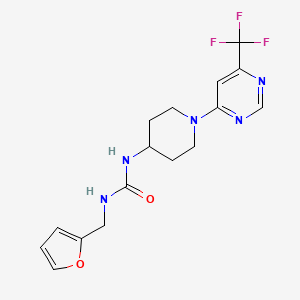
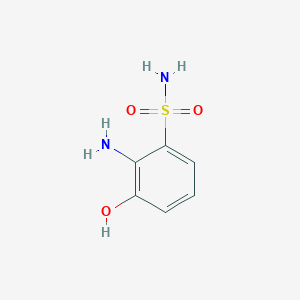
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2667610.png)

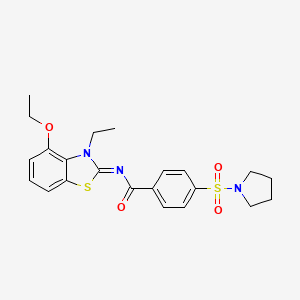


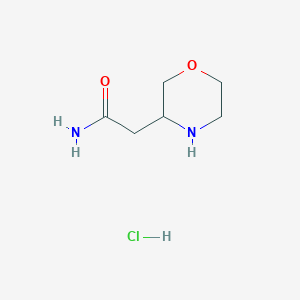

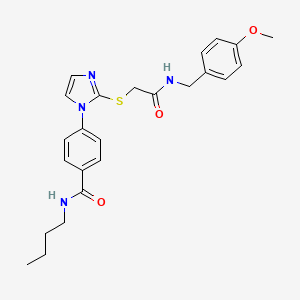

![N-[[2-(4-Methoxyphenoxy)pyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2667624.png)
